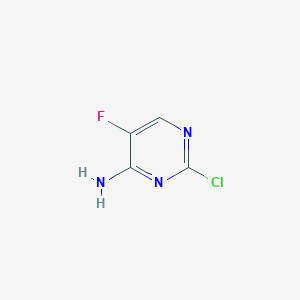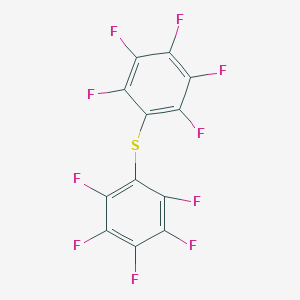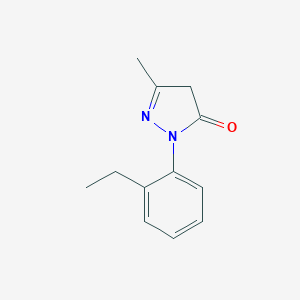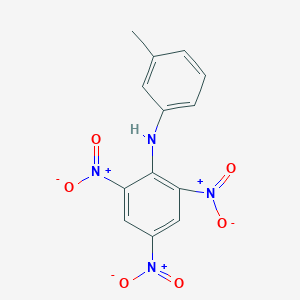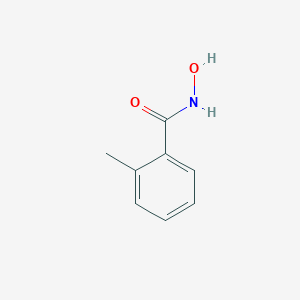![molecular formula C17H30O2 B092827 (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol CAS No. 18671-36-8](/img/structure/B92827.png)
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol, also known as HU-308, is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic applications.
作用機序
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been shown to play a role in modulating inflammation and immune responses. Activation of CB2 receptors by (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death. Additionally, (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
実験室実験の利点と制限
One of the advantages of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in lab experiments is its specificity for the CB2 receptor. This allows for the study of the effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is its relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for the study of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol. One area of interest is the potential use of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol and its effects on various physiological systems. Finally, the development of more potent analogs of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol may lead to the development of more effective therapeutics.
合成法
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,6-dimethylphenol with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-bromopropionyl)-6-methylphenol. This intermediate is then reacted with 2,3-dihydrofuran in the presence of potassium carbonate to form 2-(3-furanyl)-6-methylphenol. The final step involves the reaction of 2-(3-furanyl)-6-methylphenol with 1,1-dimethylheptylamine in the presence of potassium tert-butoxide to form (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol.
科学的研究の応用
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been studied in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain, with promising results.
特性
CAS番号 |
18671-36-8 |
|---|---|
製品名 |
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
InChI |
InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1 |
InChIキー |
PJZDQIGNLCWGIY-ICLMQEEASA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
正規SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
同義語 |
(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



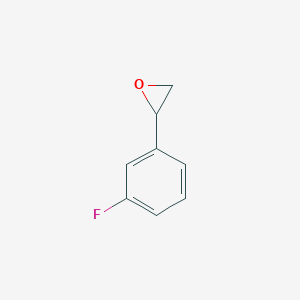
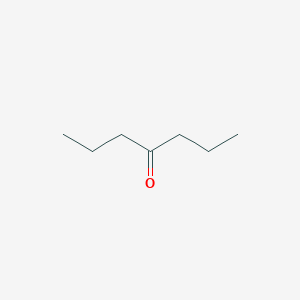

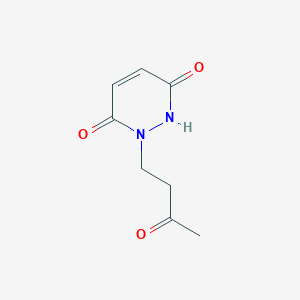
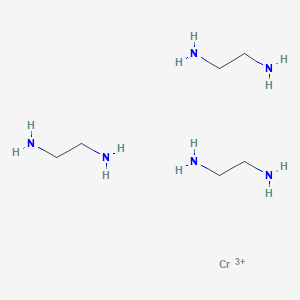
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)
